
3-Chloro-6-fluoropyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-fluoropyridine-2-sulfonyl chloride is a versatile compound with diverse applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-fluoropyridine-2-sulfonyl chloride typically involves the chlorosulfonylation of fluoropyridine derivatives. One common method is the Sandmeyer-type reaction, which uses anilines and DABSO (a stable SO2 surrogate) in the presence of HCl and a copper catalyst . This method allows for the isolation of the sulfonyl chloride after aqueous workup or its direct conversion into sulfonamides by adding an amine after the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale Sandmeyer reactions, which are scalable and provide high yields and purity . The use of stable SO2 surrogates and efficient catalysts ensures the process is both cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-6-fluoropyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions typically occur under mild conditions with the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or sodium hypochlorite can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Thioethers: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
3-Chloro-6-fluoropyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-6-fluoropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new compounds with desired properties .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-Chloro-6-fluoropyridine-2-sulfonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic applications and research fields.
Propiedades
Fórmula molecular |
C5H2Cl2FNO2S |
|---|---|
Peso molecular |
230.04 g/mol |
Nombre IUPAC |
3-chloro-6-fluoropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H2Cl2FNO2S/c6-3-1-2-4(8)9-5(3)12(7,10)11/h1-2H |
Clave InChI |
KHFPVZQLCXYWCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1Cl)S(=O)(=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-(2-Aminoethoxy)propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13495094.png)
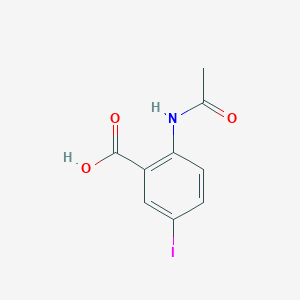


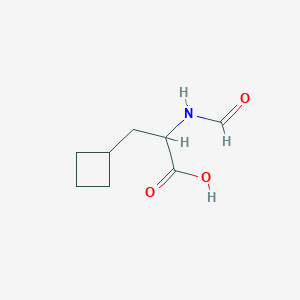

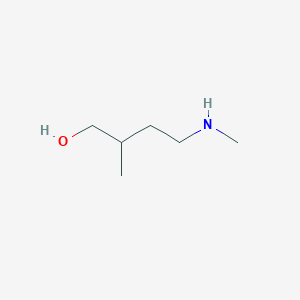
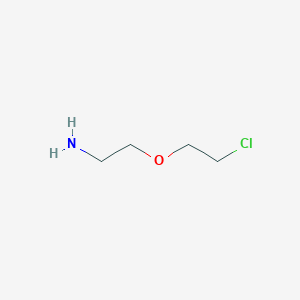
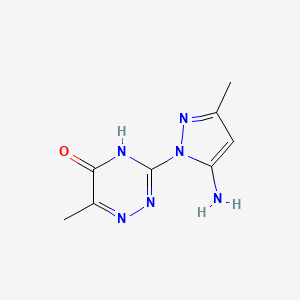
methanone](/img/structure/B13495169.png)



![1-((1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl)ethan-1-one hydrochloride](/img/structure/B13495202.png)
